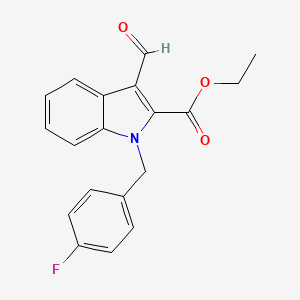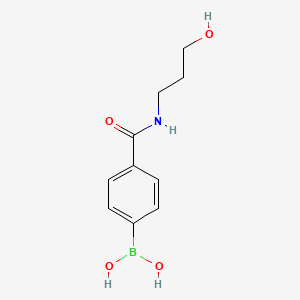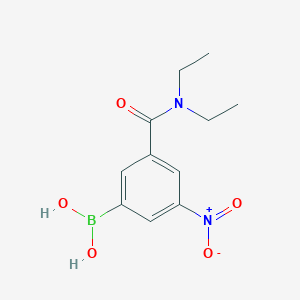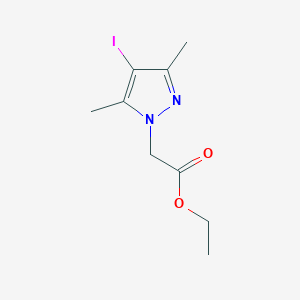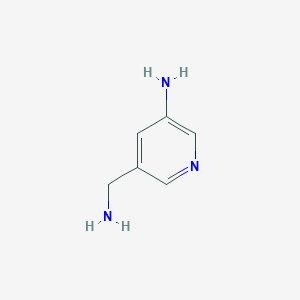![molecular formula C15H15NO4S B1387255 N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine CAS No. 1170881-50-1](/img/structure/B1387255.png)
N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine
Übersicht
Beschreibung
“N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that compounds with similar structures, such as “N-(p-Toluenesulfonyl)glycine Methyl Ester”, are well-documented1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine”. However, the synthesis of similar compounds often involves reactions like electrophilic substitution3.Molecular Structure Analysis
The molecular structure of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” is not readily available. However, the structure of similar compounds, such as “N-(p-Toluenesulfonyl)glycine Methyl Ester”, can be found in chemical databases1.Chemical Reactions Analysis
The specific chemical reactions involving “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not documented. However, similar compounds like biphenyl derivatives are known to undergo reactions like electrophilic substitution3.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not readily available. However, similar compounds like “N-(p-Toluenesulfonyl)glycine Methyl Ester” have documented properties1.Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals : Biphenyl derivatives are commonly used in drugs due to their pharmacological properties. They can serve as anti-inflammatory, antimicrobial, and antitumor agents, among others .
-
Agriculture : Some biphenyl compounds are used to produce agricultural products, possibly as pesticides or growth regulators .
-
Material Science : Biphenyl structures are used in the development of organic light-emitting diodes (OLEDs) and liquid crystals, which are essential for display technologies .
-
Synthetic Organic Chemistry : Biphenyl derivatives are important intermediates in organic synthesis, used to create a wide range of complex organic molecules .
-
Analytical Chemistry : These compounds can be used as standards or reagents in analytical procedures to measure or detect other substances .
-
Environmental Science : Biphenyl derivatives might be studied for their environmental impact, biodegradation, or as part of pollution control strategies .
-
Catalysis : Biphenyl derivatives can act as ligands in catalytic processes, particularly in cross-coupling reactions which are pivotal in creating complex organic compounds .
-
Optoelectronics : Due to their ability to conduct electricity and emit light, biphenyl derivatives are used in optoelectronic devices, which have applications in solar cells and sensors .
-
Biological Studies : These compounds can be used as probes or inhibitors in biological studies to understand protein functions or enzyme mechanisms .
-
Drug Development : Biphenyl derivatives are used in drug development for their potential therapeutic effects, such as anti-diabetic and antimalarial drugs .
-
Chemical Synthesis : They serve as intermediates in the synthesis of complex molecules, which can be used in various chemical industries .
-
Food Industry : Some biphenyl derivatives are used as preservatives or flavoring agents in the food industry .
Safety And Hazards
The safety and hazards associated with “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not documented. However, similar compounds are typically handled with care in a laboratory setting5.
Zukünftige Richtungen
The future directions for research on “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not specified. However, similar compounds are often the subject of ongoing research in medicinal chemistry6.
Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate analysis, more specific information or experimental data would be needed.
Eigenschaften
IUPAC Name |
2-[[4-(3-methylphenyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-13(9-11)12-5-7-14(8-6-12)21(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUFHGYKFWFFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



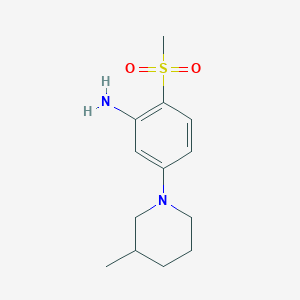
![[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride](/img/structure/B1387174.png)
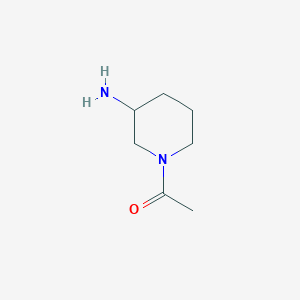
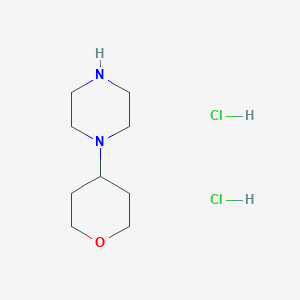
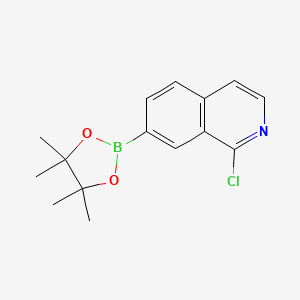
![N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387178.png)
![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387181.png)
